molecular formula C16H22N2O3 B2547760 (1R,5S)-3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320821-34-7

(1R,5S)-3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2547760
CAS RN: 2320821-34-7
M. Wt: 290.363
InChI Key: NXMNDTQYUJLJLZ-UHFFFAOYSA-N
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Description

(1R,5S)-3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a chemical compound that belongs to the class of azabicyclooctanes. It is a potent and selective agonist for the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. This compound has gained attention in recent years due to its potential therapeutic applications in the treatment of pain and addiction.

Scientific Research Applications

Synthesis and Structural Analysis

One area of research focuses on the synthesis and crystal structure characterization of compounds with related bicyclic skeletons. For instance, the synthesis of various azabicyclooctane derivatives has been explored to understand their structural properties and potential applications in medicinal chemistry. These studies often aim to elucidate the stereochemistry and crystalline structure, providing insights into how these molecules interact with biological systems or can be utilized in drug design (Wood, Brettell, & Lalancette, 2007; Guo, Zhang, & Xia, 2015).

Chiral Auxiliaries and Asymmetric Synthesis

Compounds with azabicyclooctane structures are also investigated as chiral auxiliaries in asymmetric synthesis, showcasing their importance in the preparation of enantiomerically pure substances. These substances play a critical role in the development of pharmaceuticals where control over the stereochemistry can significantly impact the drug's efficacy and safety (Martens & Lübben, 1990; Martens & Lübben, 1991).

Catalysis and Chemical Transformations

Research into azabicyclooctane derivatives extends into their use in catalysis and chemical transformations, particularly in reactions that are pivotal for synthesizing complex organic molecules. These studies demonstrate the utility of such compounds in facilitating or mediating chemical reactions, leading to more efficient and selective synthesis processes (Anada & Watanabe, 1998).

Biological Activity and Pharmacological Applications

Moreover, the biological activity of azabicyclooctane derivatives is a significant area of research. Studies have investigated these compounds for various pharmacological properties, including their potential as nonpeptide antagonists of receptors or as agents in the development of novel antibiotics and analgesics. Such research underscores the importance of these compounds in discovering new drugs and understanding biological mechanisms (Snider et al., 1991; Epstein et al., 1981).

properties

IUPAC Name

3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-20-14-5-3-4-11(8-14)17-16(19)18-12-6-7-13(18)10-15(9-12)21-2/h3-5,8,12-13,15H,6-7,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMNDTQYUJLJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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